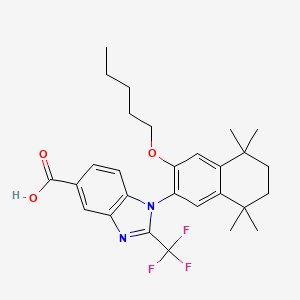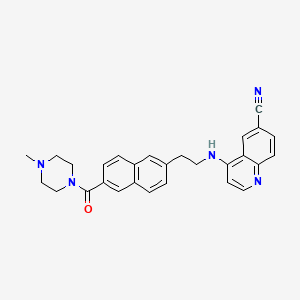
RXR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXR antagonist 1 is a compound that acts as an antagonist to the retinoid X receptor (RXR). Retinoid X receptors are nuclear receptors that function as transcription factors, regulating the expression of genes involved in various biological processes. This compound has shown potential in scientific research, particularly in the study of type 2 diabetes and other metabolic disorders .
Preparation Methods
The synthesis of RXR antagonist 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
RXR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RXR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical tool to study the function and regulation of retinoid X receptors.
Biology: It helps in understanding the role of RXRs in various biological processes, including cell differentiation, metabolism, and gene expression.
Medicine: this compound is being investigated for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and allergies.
Industry: It may be used in the development of new drugs and therapeutic agents targeting RXRs
Mechanism of Action
RXR antagonist 1 exerts its effects by binding to the retinoid X receptor, preventing the receptor from activating its target genes. This inhibition disrupts the normal function of RXRs, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the RXR-PPARγ heterodimer, which plays a crucial role in regulating metabolism and adipogenesis .
Comparison with Similar Compounds
RXR antagonist 1 is unique in its strong antagonistic activity towards RXRs, with a pA2 value of 8.06 . Similar compounds include:
Bexarotene: An RXR agonist used for the treatment of cutaneous T cell lymphoma.
9-cis-Retinoic acid: A natural agonist of RXRs that also activates retinoic acid receptors.
HX531: An RXR antagonist with a dibenzodiazepine skeleton, used in the study of diabetic diseases
Properties
Molecular Formula |
C28H33F3N2O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H33F3N2O3/c1-6-7-8-13-36-23-16-19-18(26(2,3)11-12-27(19,4)5)15-22(23)33-21-10-9-17(24(34)35)14-20(21)32-25(33)28(29,30)31/h9-10,14-16H,6-8,11-13H2,1-5H3,(H,34,35) |
InChI Key |
PFGPMEOWAJKLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B10861163.png)

![methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide](/img/structure/B10861179.png)

![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)





![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)
